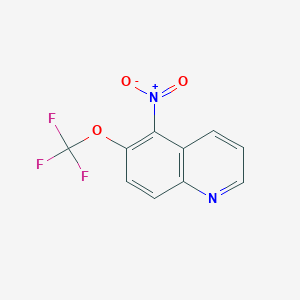
5-Nitro-6-(trifluoromethoxy)quinoline
Overview
Description
5-Nitro-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5F3N2O3 and a molecular weight of 258.16 g/mol It is characterized by the presence of a nitro group at the 5-position and a trifluoromethoxy group at the 6-position on a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(trifluoromethoxy)quinoline typically involves the nitration of 6-(trifluoromethoxy)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-6-(trifluoromethoxy)quinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the quinoline ring.
Scientific Research Applications
5-Nitro-6-(trifluoromethoxy)quinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is often associated with bioactivity.
Medicine: Explored for its potential as a pharmaceutical intermediate. Compounds with quinoline structures are known for their therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(trifluoromethoxy)quinoline is not fully elucidated. compounds with similar structures often exert their effects through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinoline: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially altering its biological activity.
6-(Trifluoromethoxy)quinoline: Lacks the nitro group, which may reduce its potential bioactivity compared to 5-Nitro-6-(trifluoromethoxy)quinoline.
5-Amino-6-(trifluoromethoxy)quinoline: A reduced form of this compound, which may have different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a nitro group and a trifluoromethoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for bioreductive activation, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-nitro-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-4-3-7-6(2-1-5-14-7)9(8)15(16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFDSUZDFANKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])OC(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674872 | |
| Record name | 5-Nitro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-83-9 | |
| Record name | 5-Nitro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


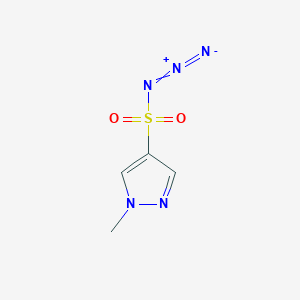
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)
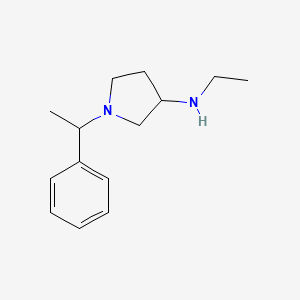
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)
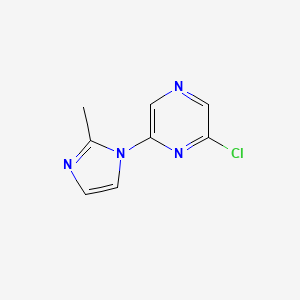
![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)

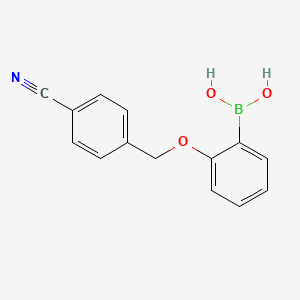
![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)
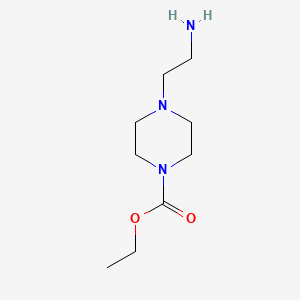
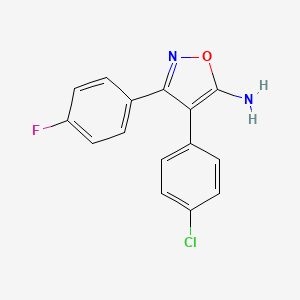
![2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1420362.png)
